molecular formula C23H18N2O5 B2916494 4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)-N-(pyridin-2-ylmethyl)benzamide CAS No. 952000-26-9

4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B2916494
CAS No.: 952000-26-9
M. Wt: 402.406
InChI Key: IJNNQSGDUQJVKL-UHFFFAOYSA-N
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Description

This compound features a coumarin (4H-chromen-4-one) core substituted with a methoxy group at position 7 and an ether-linked benzamide at position 2. The benzamide is further functionalized with a pyridin-2-ylmethyl group. Coumarins are known for their diverse biological activities, including anticoagulant, anticancer, and antimicrobial properties.

Properties

IUPAC Name

4-(7-methoxy-4-oxochromen-3-yl)oxy-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O5/c1-28-18-9-10-19-20(12-18)29-14-21(22(19)26)30-17-7-5-15(6-8-17)23(27)25-13-16-4-2-3-11-24-16/h2-12,14H,13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJNNQSGDUQJVKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(=O)NCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Structural Characteristics

This compound has the following molecular details:

  • Molecular Formula : C23H21N2O5
  • Molecular Weight : 402.4 g/mol
  • CAS Number : 952000-26-9

The structure includes:

  • A chromone core, known for various biological activities.
  • A methoxy group and an oxo group , which may enhance its reactivity and interaction with biological targets.

Potential Biological Activities

Preliminary analyses suggest several areas where this compound might exhibit biological activity:

  • Anticancer Activity : The chromone structure is often linked to anticancer properties. Similar compounds have shown antiproliferative effects against various cancer cell lines. For instance, derivatives of chromone have been reported to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
  • Inhibition of Enzymatic Activity : Interaction studies indicate that this compound may bind to specific proteins like STAT3, which is involved in cell signaling pathways related to cancer progression. Kinetic studies suggest that it operates through non-competitive inhibition mechanisms, which could be advantageous in therapeutic applications.
  • Comparative Analysis with Related Compounds :
    • 2,4,5-trimethoxy-N-(2-pyridinylmethyl)benzamide : Exhibits antiproliferative effects against cancer cells.
    • Chromone-based inhibitors : Known for inhibiting monoamine oxidase B.
    • N-Benzyl derivatives : Show potential anticancer activity.
Compound NameStructure FeaturesBiological Activity
2,4,5-trimethoxy-N-(2-pyridinylmethyl)benzamideContains trimethoxy groups and pyridineAntiproliferative against cancer cells
Chromone-based inhibitorsChromone core with varied substitutionsInhibits monoamine oxidase B
N-Benzyl derivativesBenzyl group attached to chromonePotential anticancer activity

Case Studies and Research Findings

While specific case studies on 4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)-N-(pyridin-2-ylmethyl)benzamide are scarce, related studies indicate promising avenues for exploration:

  • Antiviral Activity : Research on similar benzamide derivatives has highlighted their ability to inhibit viral replication (e.g., hepatitis C virus). The structure-activity relationship (SAR) analysis in these studies reveals that modifications in the aryl groups can significantly enhance antiviral efficacy.
  • Enzyme Inhibition Studies : Compounds with similar structural features have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, demonstrating varying degrees of effectiveness. For example, some derivatives showed IC50 values indicative of strong inhibition at low concentrations.
  • Cytotoxicity Assessments : In vitro studies on related compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting that 4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)-N-(pyridin-2-yllmethyl)benzamide could potentially share similar properties.

Comparison with Similar Compounds

Structural Variations and Functional Group Modifications

Aromatic/heterocyclic core substitutions :
  • 4-Phenoxy-N-(pyridin-2-ylmethyl)benzamide (): Key difference: Replaces the coumarin core with a simple phenoxy group. Impact: Reduces molecular complexity and may lower metabolic stability compared to the coumarin-containing analog.
  • 4-((3,5-Dimethylisoxazol-4-yl)methoxy)-N-(6-methylpyridin-2-yl)benzamide ():

    • Key difference : Substitutes coumarin with an isoxazole ring.
    • Impact : The smaller isoxazole heterocycle could improve solubility but reduce π-π interactions critical for target binding .
  • 4-[(4-Chlorobenzyl)oxy]-3-methoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide (): Key difference: Introduces a chlorobenzyloxy group and an oxazolo-pyridine moiety.
Linker modifications :
  • 3-(7-Methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(pyridin-4-yl)propanamide ():
    • Key difference : Uses a propanamide linker instead of an ether bond.
    • Impact : The flexible linker may alter binding kinetics and bioavailability compared to the rigid ether linkage in the parent compound .
Heterocyclic substitutions on benzamide :
  • 4-Bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide (): Key difference: Replaces pyridin-2-ylmethyl with a thienopyrazole ring. Impact: The sulfur-containing heterocycle could improve lipophilicity and membrane permeability .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound ~407.4 (estimated) Not reported Coumarin, pyridin-2-ylmethyl
4-Phenoxy-N-(pyridin-2-ylmethyl)benzamide ~335.4 Not reported Phenoxy, pyridin-2-ylmethyl
3-(7-Methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(pyridin-4-yl)propanamide 338.36 Not reported Propanamide, pyridin-4-yl
4-((3,5-Dimethylisoxazol-4-yl)methoxy)-N-(6-methylpyridin-2-yl)benzamide ~353.4 Not reported Isoxazole, 6-methylpyridin-2-yl
4-Bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide ~443.3 Not reported Thienopyrazole, bromo
  • Molecular weight : The target compound’s higher molecular weight (due to the coumarin core) may affect pharmacokinetics, such as absorption and distribution.

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